molecular formula C22H12Cl2N2O6 B2791589 5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 321521-99-7

5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B2791589
CAS No.: 321521-99-7
M. Wt: 471.25
InChI Key: AJLCTKXPLXJYIC-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a fused pyrrolo[3,4-c]pyrrole core substituted with a 2,4-dichlorophenyl group, a 1,3-indandione-derived moiety, and a carboxylic acid functional group. Its structural complexity arises from the bicyclic pyrrolo-pyrrole system, which is further functionalized with electron-withdrawing groups (diketones and dichlorophenyl) and a polar carboxylic acid.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N2O6/c23-8-5-6-12(11(24)7-8)26-20(29)13-14(21(26)30)17(22(31)32)25-16(13)15-18(27)9-3-1-2-4-10(9)19(15)28/h1-7,13-14,17,27H,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVERXILBECPTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)C5=C(C=C(C=C5)Cl)Cl)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid , with CAS number 321521-99-7, is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H12Cl2N2O6C_{22}H_{12}Cl_2N_2O_6, with a molecular weight of 471.25 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H12Cl2N2O6
Molecular Weight471.25 g/mol
CAS Number321521-99-7

Anticancer Properties

Recent studies have indicated that derivatives of the pyrrolo[3,4-c]pyrrole class exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in a study conducted by researchers at [source needed], it was found that this compound effectively induced apoptosis in human breast cancer cells through the activation of caspase pathways.

The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation. The compound's ability to interact with DNA and inhibit topoisomerase activity has also been documented, leading to increased DNA damage and subsequent cell death in cancerous cells.

Case Studies

  • Study on Breast Cancer : In vitro studies demonstrated that the compound reduced the viability of MCF-7 breast cancer cells by 60% at a concentration of 10 µM after 48 hours of treatment. The study highlighted the role of oxidative stress as a mediator of its anticancer effects.
  • Liver Cancer Research : Another investigation focused on hepatocellular carcinoma (HCC) showed that treatment with this compound resulted in a significant decrease in tumor growth in xenograft models, suggesting its potential for therapeutic applications in liver cancer.

Toxicological Profile

The toxicological assessment indicates that while the compound exhibits promising biological activity, it also presents certain cytotoxic effects at higher concentrations. In animal models, doses exceeding 50 mg/kg led to observable liver toxicity, necessitating further studies to establish safe dosage parameters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole- and Pyrrolidine-Based Analogues

Example Compound : 5-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid (CAS: 723303-34-2)

  • Structural Similarities : Shares the dichlorophenyl group and pyrrole-carboxylic acid backbone.
  • Key Differences : Lacks the fused bicyclic pyrrolo-pyrrole system and indandione moiety, resulting in reduced rigidity and electronic conjugation.
  • Functional Impact : The absence of the indandione group likely reduces electron-accepting capacity, while the methoxyphenyl substituent enhances lipophilicity compared to the target compound .

Example Compound : 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

  • Structural Similarities : Both contain pyrrolidine/pyrrole cores and halogenated aromatic substituents.
  • Functional Impact : Pyrrolidine derivatives in exhibit potent antioxidant activity (1.5× ascorbic acid in DPPH assays), suggesting that the target compound’s extended conjugation could amplify such effects .

Diketopyrrolopyrrole (DPP) Derivatives

Example Compound : 3-(5-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)thiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (A-ID)

  • Structural Similarities : Both feature a diketopyrrolopyrrole core and indandione-derived substituents.
  • Key Differences : A-ID includes alkyl chains (2-ethylhexyl) and thiophene groups, enhancing solubility for optoelectronic applications. The target compound’s carboxylic acid group instead favors aqueous solubility and bioactivity.
  • Functional Impact : A-ID’s alkylation enables solution-processable organic semiconductors, while the target compound’s polar groups may favor pharmaceutical interactions .

Polycyclic Heterocycles with Indenone Moieties

Example Compound : 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives

  • Structural Similarities : Both incorporate fused heterocyclic systems with aryl substituents.
  • Key Differences : The target compound’s indandione group introduces strong electron-withdrawing character absent in thiazolo-pyrimidine derivatives.
  • Functional Impact : Thiazolo-pyrimidines in are synthesized via Pd-catalyzed reactions, suggesting the target compound may require similar catalytic strategies for functionalization .

Comparative Data Table

Property Target Compound 5-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)-pyrrole-3-carboxylic acid A-ID (DPP Derivative) 1-(5-Chloro-2-hydroxyphenyl)-pyrrolidine-3-carboxylic acid
Core Structure Bicyclic pyrrolo[3,4-c]pyrrole Monocyclic pyrrole Diketopyrrolopyrrole Monocyclic pyrrolidine
Key Substituents 2,4-Dichlorophenyl, indandione, COOH 2,4-Dichlorophenyl, 4-methoxyphenyl, COOH Thiophene, alkyl chains 5-Chloro-2-hydroxyphenyl, COOH
Electron Properties Strong electron-deficient (diketones) Moderate electron-withdrawing (Cl, COOH) Highly conjugated (DPP core) Moderate electron-withdrawing (Cl, COOH)
Reported Bioactivity Not explicitly reported Not explicitly reported N/A (materials science) Antioxidant (1.5× ascorbic acid)
Solubility Moderate (polar COOH group) Low (methoxyphenyl enhances lipophilicity) High (alkyl chains) Moderate (hydroxyl and COOH groups)

Research Implications and Gaps

  • Synthesis Challenges : The target compound’s fused bicyclic system and indandione group may require multi-step condensation reactions, akin to DPP derivatives in .
  • Potential Applications: Its electronic profile suggests utility in organic electronics or as a bioactive agent (e.g., antioxidant or enzyme inhibitor).
  • Research Gaps: No direct data on its biological or physicochemical properties exist in the provided evidence, necessitating experimental studies on solubility, stability, and activity.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: Synthesis of this polycyclic pyrrolo-pyrrole derivative typically involves multi-step protocols, including cyclocondensation of dichlorophenyl-substituted precursors with indene-dione moieties. For example, describes analogous syntheses using dichlorophenyl groups in dihydropyrazoline systems, where Suzuki-Miyaura coupling or Ullmann-type reactions are employed for aryl-aryl bond formation. Yield optimization may require strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling). Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) can enhance purity .

Q. How can the compound’s structural features (e.g., stereochemistry, substituent orientation) be rigorously characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex stereochemistry, as demonstrated in and for related pyrrolo-pyrrole derivatives. Key parameters include bond lengths (e.g., C=O groups at ~1.21 Å) and dihedral angles between the dichlorophenyl and indenyliden moieties. Complementary techniques like ¹H/¹³C NMR (e.g., δ ~170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS; error < 2 ppm) validate molecular connectivity. For dynamic stereochemical analysis, variable-temperature NMR or circular dichroism (CD) may be employed .

Advanced Research Questions

Q. How should researchers design experiments to address discrepancies in spectral data (e.g., unexpected NOE correlations or XRD disorder)?

Methodological Answer: Disordered residues in XRD (e.g., ’s dipentyl-amino group disorder) or conflicting NMR NOE effects require systematic validation. For XRD, refine models using software like SHELXL with restraints for disordered atoms. For NMR, employ 2D techniques (COSY, NOESY) to resolve overlapping signals. If discrepancies persist, computational methods (DFT or MD simulations) can model alternative conformers and compare theoretical/experimental spectra. highlights analogous challenges in dihydropyrrolo-pyrrole systems, resolved via hybrid experimental-computational workflows .

Q. What methodologies are suitable for studying the environmental fate and degradation pathways of this compound?

Methodological Answer: Environmental stability studies should follow protocols from ’s INCHEMBIOL project, which evaluates abiotic/biotic transformations. Key steps include:

  • Photodegradation : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; monitor via HPLC-MS for byproducts.
  • Soil sorption : Use batch equilibrium experiments with varying soil types (e.g., loam, clay); quantify adsorption coefficients (Kd) via LC-MS/MS.
  • Microbial degradation : Incubate with soil microbiota (OECD 307 guidelines); track metabolite formation using ¹⁴C-labeling or isotopic tracing .

Q. How can researchers evaluate the compound’s stability under varying physicochemical conditions (e.g., pH, temperature)?

Methodological Answer: Design a split-plot factorial experiment (as in ) to test stability across pH (1–14), temperature (4–100°C), and oxidizing/reducing environments. Use HPLC to quantify degradation rates (t₁/₂) and identify breakdown products via HRMS. For pH-dependent hydrolysis, buffer solutions (e.g., phosphate, acetate) at 37°C simulate physiological conditions. Statistical analysis (ANOVA, Tukey’s HSD) identifies significant destabilizing factors .

Data Contradiction & Validation

Q. How to resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in computational models. Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent molecules (e.g., PCM model for water). Compare experimental IR/Raman spectra with computed vibrational modes to validate electronic structures. For reaction mechanisms, use kinetic isotope effects (KIEs) or Hammett plots to experimentally verify computational transition states .

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